Chloroethene;1-ethenoxy-2-methylpropane
Overview
Description
Chloroethene;1-ethenoxy-2-methylpropane is an organic compound that combines the structural features of chloroethene and 1-ethenoxy-2-methylpropane
Mechanism of Action
Target of Action
Halogenoalkanes, a group to which this compound belongs, are known for their reactivity due to the presence of electronegative halogens . The carbon-halogen bond is polar, causing the carbon to carry a partial positive and the halogen a partial negative charge .
Mode of Action
Halogenoalkanes typically undergo two key types of reactions: nucleophilic substitution reactions, where a halogen is substituted for another atom or group of atoms, and elimination reactions, where a hydrogen halide is eliminated during the reaction .
Biochemical Pathways
Microbial degradation of chloroethenes can occur through anaerobic organohalide respiration, metabolic degradation, or co-metabolic degradation . Enzymes involved in aerobic metabolic degradation of chloroethenes include monooxygenases, which catalyze the reduction of oxygen by incorporating one oxygen atom into the substrate being oxidized .
Pharmacokinetics
Understanding pharmacokinetics allows researchers to choose doses and dose intervals that make it likely that the target tissues will be exposed to appropriate drug concentrations for a sufficient length of time .
Result of Action
The elimination reaction of halogenoalkanes, such as 2-bromopropane with sodium ethoxide in ethanol, results in the formation of propene .
Action Environment
The rate of elimination and substitution reactions of halogenoalkanes is proportional to the concentrations of the halogenoalkane and the base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroethene;1-ethenoxy-2-methylpropane can be achieved through several synthetic routes. One common method involves the reaction of chloroethene with 1-ethenoxy-2-methylpropane under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Chloroethene;1-ethenoxy-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group in chloroethene can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are often conducted in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide, ammonia, or alkyl halides. The reactions may require heating or the use of solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
Chloroethene;1-ethenoxy-2-methylpropane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biochemical pathways and interactions with biological macromolecules.
Medicine: The compound may serve as a precursor for the synthesis of pharmaceuticals or as a probe in drug discovery research.
Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Chloroethene: A simple vinyl chloride compound with different reactivity and applications.
1-Ethenoxy-2-methylpropane: A compound with distinct properties and uses compared to the combined structure.
Uniqueness
Chloroethene;1-ethenoxy-2-methylpropane is unique due to its combined structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where the individual components may not be as effective.
Properties
IUPAC Name |
chloroethene;1-ethenoxy-2-methylpropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O.C2H3Cl/c1-4-7-5-6(2)3;1-2-3/h4,6H,1,5H2,2-3H3;2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZULZUPZWSLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC=C.C=CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25154-85-2 | |
Details | Compound: Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene | |
Record name | Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25154-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
162.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25154-85-2 | |
Record name | Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | POLY(VINYL CHLORIDE-CO-ISOBUTYL VINYL ETHER) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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